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Compound of Interest

Compound Name:
2-Amino-3-bromopyrazine-5-

carboxylic acid

Cat. No.: B015595 Get Quote

A comprehensive analysis of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic

compound of interest in medicinal chemistry and materials science, necessitates a detailed

characterization of its molecular structure and purity. Spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), are indispensable tools for this purpose. This technical guide provides an in-depth

overview of the expected spectroscopic data for this compound, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 2-Amino-3-
bromopyrazine-5-carboxylic acid based on the analysis of its functional groups and structural

analogs.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 Singlet 1H Pyrazine C6-H

~7.5-8.5 Broad Singlet 2H -NH₂

~13.0 Broad Singlet 1H -COOH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b015595?utm_src=pdf-interest
https://www.benchchem.com/product/b015595?utm_src=pdf-body
https://www.benchchem.com/product/b015595?utm_src=pdf-body
https://www.benchchem.com/product/b015595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~165-175 -COOH

~150-160 Pyrazine C2

~120-130 Pyrazine C3

~140-150 Pyrazine C5

~135-145 Pyrazine C6

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Strong, Broad N-H stretch (Amino group)

2500-3300 Very Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600 Medium N-H bend (Amino group)

~1550 Medium
C=N and C=C stretch

(Pyrazine ring)

~1200-1300 Strong C-O stretch (Carboxylic acid)

~700-800 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z Value Interpretation

217/219 [M]⁺ and [M+2]⁺ isotopic peaks for Bromine

172/174 [M-COOH]⁺ fragment

Base Peak Dependent on fragmentation pathway
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining NMR spectra of pyrazine derivatives involves dissolving

approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆

or CDCl₃.[1] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are

reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
For carboxylic acids, the sample is typically analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or prepared as a KBr pellet.[2] The spectrum is recorded over a

range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid is

expected between 2500-3300 cm⁻¹.[3][4][5][6]

Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as Electrospray

Ionization (ESI) or Electron Impact (EI). For halogenated organic compounds, the presence of

bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with

two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]

Visualized Experimental Workflow
The logical flow of spectroscopic analysis is critical for a comprehensive characterization of the

compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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